molecular formula C12H13ClN2O B12901250 4'-Chloro-2-(1-pyrrolidinylimino)acetophenone CAS No. 25555-22-0

4'-Chloro-2-(1-pyrrolidinylimino)acetophenone

Cat. No.: B12901250
CAS No.: 25555-22-0
M. Wt: 236.70 g/mol
InChI Key: JZHFCTMECLSJFP-NTEUORMPSA-N
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Description

1-(4-Chlorophenyl)-2-(pyrrolidin-1-ylimino)ethanone is an organic compound that features a chlorophenyl group and a pyrrolidinyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-2-(pyrrolidin-1-ylimino)ethanone typically involves the reaction of 4-chlorobenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of 1-(4-chlorophenyl)-2-(pyrrolidin-1-ylimino)ethanone may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-2-(pyrrolidin-1-ylimino)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(4-Chlorophenyl)-2-(pyrrolidin-1-ylimino)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-2-(pyrrolidin-1-ylimino)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-N-methyl-1-(pyrrolidin-1-yl)methanamine
  • 3-{[1-(4-chlorophenyl)ethyl]amino}-1-(pyrrolidin-1-yl)propan-1-one

Uniqueness

1-(4-Chlorophenyl)-2-(pyrrolidin-1-ylimino)ethanone is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for various research and industrial applications.

Properties

CAS No.

25555-22-0

Molecular Formula

C12H13ClN2O

Molecular Weight

236.70 g/mol

IUPAC Name

(2E)-1-(4-chlorophenyl)-2-pyrrolidin-1-yliminoethanone

InChI

InChI=1S/C12H13ClN2O/c13-11-5-3-10(4-6-11)12(16)9-14-15-7-1-2-8-15/h3-6,9H,1-2,7-8H2/b14-9+

InChI Key

JZHFCTMECLSJFP-NTEUORMPSA-N

Isomeric SMILES

C1CCN(C1)/N=C/C(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

C1CCN(C1)N=CC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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